molecular formula C18H18ClN5O B2547179 N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-59-3

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea

Cat. No.: B2547179
CAS No.: 866042-59-3
M. Wt: 355.83
InChI Key: SXBNEIIYRWCEBG-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

The study of crystal structures of related compounds, such as chlorfluazuron and flufenoxuron, provides insights into their chemical properties and potential applications. Chlorfluazuron's crystal structure analysis revealed specific intermolecular interactions, leading to a two-dimensional architecture, which could inform the design and optimization of similar urea derivatives for various applications (Seonghwa Cho et al., 2015). Similarly, flufenoxuron's structure was analyzed, revealing hydrogen bonds and π–π interactions contributing to its stability and potential efficacy as a pesticide (Youngeun Jeon et al., 2014).

Chemical Reactions and Derivatives

The synthesis of novel 1,2,3-Triazolylurea and carbonyl amide derivatives was reported, highlighting the methodology for producing a range of compounds that could have diverse scientific and industrial applications (Heng-Shan Dong & Shi-Qiang Liu, 2003). Another study focused on the synthesis and structure of 4,5-disubstituted thiazolyl urea derivatives, which showed promising antitumor activities, illustrating the potential for medical and pharmaceutical research (S. Ling et al., 2008).

Biological Activity and Applications

Research on urea derivatives extends to exploring their biological activities. For example, cytokinin activity was investigated in N-phenyl-N′-(4-pyridyl)urea derivatives, demonstrating the significant potential of these compounds in agricultural sciences and plant biology (Soshiro Takahashi et al., 1978). Additionally, the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments was studied, indicating their utility in industrial applications to prevent corrosion (B. Mistry et al., 2011).

Future Directions

The compound exhibits excellent antifungal activity against Ggt by inhibiting ergosterol synthesis and destroying ANT function . Therefore, it can be considered as a promising novel fungicide for the control of wheat Take-all . The results provided new guides for the structural design of active compounds and powerful tools for pathogen resistance management .

Properties

IUPAC Name

1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-5-3-6-13(2)17(12)23-18(25)21-9-14-15(19)7-4-8-16(14)24-11-20-10-22-24/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNEIIYRWCEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.